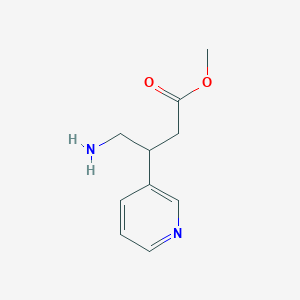

Methyl 4-amino-3-(pyridin-3-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-3-(pyridin-3-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a pyridine ring, an amino group, and a butanoate ester group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyridin-3-yl)butanoate typically involves the reaction of 4-aminopyridine with methyl 3-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(pyridin-3-yl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with

Biological Activity

Methyl 4-amino-3-(pyridin-3-yl)butanoate, a compound featuring a pyridine ring, an amino group, and a butanoate moiety, has garnered attention for its promising biological activities. Its unique structural characteristics contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer contexts. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O2 with a molecular weight of approximately 218.24 g/mol. The compound's structure includes:

- Pyridine Ring : Enhances interaction with biological targets.

- Amino Group : Contributes to biological activity through potential receptor binding.

- Butanoate Moiety : Affects solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 200 nM |

| Proteus mirabilis | Variable MIC across derivatives |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes critical for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. For instance, derivatives of this compound have shown activity against various cancer cell lines, indicating a need for further exploration into its mechanisms and efficacy.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to altered biochemical pathways, enhancing its therapeutic potential. Ongoing research aims to elucidate these interactions further, focusing on pharmacokinetics and pharmacodynamics .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-4-(pyridin-4-yl)butanoate | C12H15N2O2 | Different position of amino group |

| Methyl 3-amino-3-(pyridin-2-yl)butanoate | C12H15N2O2 | Variation in amino group position |

| Methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate | C14H20N3O2 | Additional dimethylamino group |

These comparisons underscore the importance of structural modifications in determining biological activity, emphasizing how slight changes can significantly impact the compound's pharmacological properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study tested the compound against multiple Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated strong inhibition against Staphylococcus aureus with an MIC value significantly lower than conventional antibiotics .

- Anticancer Potential : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth at nanomolar concentrations, suggesting its potential as a lead compound for developing new anticancer agents .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 4-amino-3-pyridin-3-ylbutanoate |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)5-9(6-11)8-3-2-4-12-7-8/h2-4,7,9H,5-6,11H2,1H3 |

InChI Key |

XPSXDSMNYDNZPR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1=CN=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.